7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group and an ethylsulfanyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Fusing the Triazole and Pyrimidine Rings: The triazole ring is then fused to a pyrimidine ring through a series of condensation reactions, often involving the use of catalysts such as palladium or copper.
Introduction of Substituents: The 4-chlorophenyl and ethylsulfanyl groups are introduced through substitution reactions, using reagents such as 4-chlorobenzyl chloride and ethylthiol, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, this compound may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure with a bromine atom instead of chlorine.
7-(4-METHOXYPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromine or methoxy groups .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S/c1-2-19-13-16-12-15-8-7-11(18(12)17-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSOQLKHKFJTOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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